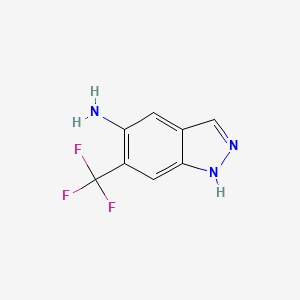

6-(trifluoromethyl)-1H-indazol-5-amine

説明

6-(Trifluoromethyl)-1H-indazol-5-amine, also known as TFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic aromatic amine that contains a trifluoromethyl group at the 6-position of the indazole ring.

科学的研究の応用

Combinatorial Synthesis and Heterocyclic Chemistry A study by Li et al. (2013) highlights the role of 1H-indazol-5-amine in combinatorial synthesis, producing fused tetracyclic heterocycles, including indazolo[5,4-b][1,6]naphthyridine derivatives, under catalyst-free conditions. These compounds are significant for their potential applications in medicinal chemistry and materials science due to their unique structural properties (Li et al., 2013).

Anticancer Research Ngo Xuan Hoang et al. (2022) discovered that 6-aminoindazole derivatives, including those similar to 6-(trifluoromethyl)-1H-indazol-5-amine, exhibit significant anticancer activity. They synthesized a series of these derivatives, which demonstrated potent antiproliferative effects in various human cancer cell lines, suggesting their potential as novel anticancer agents (Ngo Xuan Hoang et al., 2022).

Molecular Probes and Emissive Materials Cristina Núñez et al. (2012) synthesized a novel molecular emissive probe incorporating 1H-indazole derivatives, highlighting the versatile applications of indazole ring systems in designing organic molecular probes and luminescent materials. This research underscores the utility of indazole derivatives in the development of new materials for sensing and imaging applications (Cristina Núñez et al., 2012).

Supramolecular Chemistry The work by Teichert et al. (2007) on the structure of fluorinated indazoles, including 3-trifluoromethyl-1H-indazole, demonstrates the effect of fluorination on the supramolecular structure of NH-indazoles. Their findings on the crystallization behavior and molecular interactions of these compounds contribute to our understanding of how structural modifications influence material properties (Teichert et al., 2007).

特性

IUPAC Name |

6-(trifluoromethyl)-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRNJCQQTAOQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid](/img/no-structure.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)